BenchChemオンラインストアへようこそ!

6-(2-ethoxyethyl)-7H-purine

Medicinal Chemistry CNS Drug Discovery Physicochemical Profiling

6-(2-ethoxyethyl)-7H-purine (CAS 920503-80-6) is a synthetic purine derivative with the molecular formula C9H12N4O and a molecular weight of 192.22 g/mol. The compound is characterized by an ethoxyethyl substituent at the 6-position of the purine ring system, distinguishing it from simpler 6-alkyl or 6-alkoxy purines.

Molecular Formula C9H12N4O
Molecular Weight 192.22 g/mol
CAS No. 920503-80-6
Cat. No. B3361513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-ethoxyethyl)-7H-purine
CAS920503-80-6
Molecular FormulaC9H12N4O
Molecular Weight192.22 g/mol
Structural Identifiers
SMILESCCOCCC1=C2C(=NC=N1)N=CN2
InChIInChI=1S/C9H12N4O/c1-2-14-4-3-7-8-9(12-5-10-7)13-6-11-8/h5-6H,2-4H2,1H3,(H,10,11,12,13)
InChIKeyUDVCSFLFEMVPSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Sourcing 6-(2-ethoxyethyl)-7H-purine (CAS 920503-80-6) for Chemical Biology and Drug Discovery


6-(2-ethoxyethyl)-7H-purine (CAS 920503-80-6) is a synthetic purine derivative with the molecular formula C9H12N4O and a molecular weight of 192.22 g/mol. The compound is characterized by an ethoxyethyl substituent at the 6-position of the purine ring system, distinguishing it from simpler 6-alkyl or 6-alkoxy purines. Its computed properties, including a topological polar surface area (TPSA) of 63.7 Ų, a calculated XLogP3 of 0.6, and four hydrogen bond acceptor sites, position it as a moderately lipophilic, hydrogen-bond-capable scaffold for medicinal chemistry and chemical biology applications [1]. The 7H-purine tautomeric form is structurally related to the 9H-purine form, and the compound is primarily available for research purposes from specialty chemical suppliers .

Why 6-(2-ethoxyethyl)-7H-purine Cannot Be Replaced by Generic 6-Alkylpurines in Lead Optimization Campaigns


Superficially similar 6-substituted purines, such as 6-butoxypurine or 6-methylpurine, share the purine core and are often considered as interchangeable building blocks. However, the ethoxyethyl side chain of the target compound introduces a unique combination of moderate lipophilicity, conformational flexibility, and an additional hydrogen bond acceptor group not present in simple alkyl ethers or branched alkyl derivatives. These molecular features directly impact crucial drug-likeness parameters and have been shown to significantly modulate target binding and selectivity in kinase inhibitor programs [1]. Generic substitution, therefore, risks introducing uncontrolled changes in target potency, pharmacokinetic properties, and intellectual property space, making a precise match to the 6-(2-ethoxyethyl)-7H-purine scaffold essential for reproducible results in lead optimization and structure-activity relationship (SAR) studies.

Quantitative Differentiation Guide: 6-(2-ethoxyethyl)-7H-purine vs. Structural Analogs


Lower Calculated Lipophilicity (XLogP3) of 6-(2-ethoxyethyl)-7H-purine Compared to 6-Butoxypurine Dictates Superior CNS Drug-Likeness

The calculated XLogP3 value for 6-(2-ethoxyethyl)-7H-purine is 0.6 [1]. In comparison, the direct structural analog 6-butoxypurine (CAS 5454-70-6) exhibits a higher calculated XLogP3 of 1.2 [2]. This 0.6 log unit difference represents a significant shift in lipophilicity, moving the target compound closer to the optimal range for central nervous system (CNS) drug candidates (XLogP 1-3) and away from the higher range associated with increased metabolic clearance and non-specific tissue binding. The presence of the ether oxygen in the ethoxyethyl chain reduces hydrophobicity without adding a hydrogen bond donor, a key structural advantage for balancing permeability and solubility.

Medicinal Chemistry CNS Drug Discovery Physicochemical Profiling

Superior Hydrogen Bond Acceptor Capacity of 6-(2-ethoxyethyl)-7H-purine Compared to Unsubstituted Purine Enhances Target Engagement Potential

The target compound features four hydrogen bond acceptor sites, attributable to the three endocyclic nitrogen atoms of the purine ring and the exocyclic ethoxyethyl oxygen [1]. In contrast, the unsubstituted purine scaffold possesses only three hydrogen bond acceptors (three endocyclic nitrogens). The additional acceptor atom introduced by the 6-substituent can forge a supplementary polar contact within a target protein's ATP-binding site, a feature absent in simpler 6-alkyl or 6-alkoxy purines that rely solely on a single ether oxygen. In kinase drug discovery, such additional interactions are frequently leveraged to improve both potency and selectivity against competing off-target kinases [2].

Computational Chemistry Kinase Inhibition Binding Affinity

Distinct Topological Polar Surface Area (TPSA) of 6-(2-ethoxyethyl)-7H-purine Differentiates it from Close 6-Alkyl Analogs for Brain Penetration Predictions

The target compound possesses a topological polar surface area (TPSA) of 63.7 Ų [1]. A close 6-alkyl analog, 6-butylpurine, has a significantly lower TPSA of 54.5 Ų, due to the absence of an ether oxygen [2]. This over 9 Ų difference is highly relevant for predicting passive membrane permeability. A TPSA below 60 Ų is generally considered a threshold for good oral absorption, while a value between 60-70 Ų is still acceptable but indicates a potential shift in solubility and permeability balance. For projects targeting intracellular kinases but where some degree of brain penetration is desired, this subtle TPSA difference provides a basis for rational library design and procurement, offering a scaffold that sits at a finely balanced point in this critical property space.

ADME/Tox Prediction CNS Drug Design Physicochemical Diversity

NMR Spectroscopic Fingerprint Confirms Unique Tautomeric Identity in DMSO-D6, Enabling Quality Control and Structure Confirmation

The 1H NMR spectrum of the target compound, recorded in DMSO-D6, provides a unique spectroscopic fingerprint that confirms its identity as the 9H-tautomer in solution, where it is cataloged as 6-[2-(ethoxy)-ethyl]-9H-purine [1]. This tautomeric form can be distinguished from the 7H-purine form and from the spectra of other 6-substituted analogs, such as 6-butoxy-9H-purine, which exhibits distinct chemical shifts for the purine ring protons due to the different nature and attachment of the substituent [2]. This specific reference spectrum is critical for rigorous identity verification and purity assessment by end-users in research settings, ensuring the correct compound is being employed in sensitive biological assays.

Analytical Chemistry Quality Control Structural Biology

Optimal Use Scenarios for Procuring 6-(2-ethoxyethyl)-7H-purine in R&D Programs


Design of CNS-Penetrant Kinase Inhibitor Libraries

Based on its lower calculated lipophilicity (XLogP3 = 0.6) compared to simple alkyl ether analogs like 6-butoxypurine (XLogP3 = 1.2) [1], 6-(2-ethoxyethyl)-7H-purine is a superior core scaffold for synthesizing focused libraries aimed at central nervous system (CNS) kinase targets. Its physicochemical profile aligns closely with optimal CNS drug-likeness parameters, making it a strategic procurement choice for neuroscience drug discovery projects that require balanced permeability and solubility.

Exploration of Enhanced Hydrogen Bond Networks in ATP-Competitive Inhibitor Binding Pockets

The strategic presence of four hydrogen bond acceptor sites—including the unique exocyclic ether oxygen—differentiates it from simpler purine scaffolds possessing only three acceptors [1]. This enables medicinal chemists to design prototype inhibitors that exploit an additional polar contact in the kinase hinge region or ribose pocket. This application is particularly relevant for targets such as cyclin-dependent kinases (CDKs) or Src-family kinases, where the ATP-binding site is known to engage polar functionalities at the purine C6 position [2].

SAR Exploration of ADME Property Boundaries with Computed TPSA-Focused Libraries

With a computed TPSA of 63.7 Ų, the compound occupies a narrow window near the conventional upper limit for good oral bioavailability (TPSA < 60 Ų) but above that of simpler 6-alkylpurines (TPSA ~54.5 Ų) [1]. This precisely defined position makes it an ideal building block for focused SAR studies that systematically test the impact of small TPSA changes on oral absorption and blood-brain barrier penetration, without introducing additional structural complexity that would confound data interpretation.

Reproducible Quality Control and Tautomer-Specific Assay Development

The availability of a definitive 1H NMR spectrum in DMSO-D6 from a reputable spectral library [1] provides a robust analytical reference for tautomer identity confirmation (9H-form). This is critical for the development of high-fidelity biological assays where the specific tautomeric state may influence target recognition, such as in inhibitor binding assays for enzymes like purine nucleoside phosphorylase or adenosine deaminase, ensuring valid, reproducible, and publishable data.

Quote Request

Request a Quote for 6-(2-ethoxyethyl)-7H-purine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.